molecular formula C9H9ClN2O3 B2807201 Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate CAS No. 349125-08-2

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Cat. No.: B2807201
CAS No.: 349125-08-2
M. Wt: 228.63
InChI Key: LSQWUGYWDZRKNW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is an organic compound with the molecular formula C9H9ClN2O3. This compound is characterized by the presence of a chloropyridine ring attached to an ethyl ester group through an amino linkage. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

This compound is classified as dangerous according to the Globally Harmonized System (GHS). It has the hazard statements H302, H319, H372, and H410, indicating that it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate typically involves the reaction of 5-chloropyridin-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an organic solvent like dichloromethane to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-bromopyridin-2-yl)amino)-2-oxoacetate
  • Ethyl 2-((5-fluoropyridin-2-yl)amino)-2-oxoacetate
  • Ethyl 2-((5-methylpyridin-2-yl)amino)-2-oxoacetate

Uniqueness

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is unique due to the presence of the chlorine atom on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQWUGYWDZRKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-5-chloropyridine (0.645 gm 5.0 mmol) in CH2Cl2 (15 mL) was added Et3N (0.80 mL, 6.0 mL, 1.2 eq) followed by addition of ethyl chlorooxoacetate (0.56 mL, 5.0 mmol, 1.0 eq). The mixture was stirred at rt for 2 h. It was diluted with EtOAc; washed with H2O and brine; dried (Na2SO4); and purified by silica gel chromatography to give pure N-(5-chloro-pyridin-2-yl)-oxalamic acid ethyl ester as a white solid (389 mg, yield: 34%). 1H NMR (400 MHz, methanol-d4) δ 8.16 (d, J=2.4 Hz, 1H), 7.97 (d, J=9.4 Hz, 1H), 7.66 (dd, J=8.9, 2.6 Hz, 1H), 4.19 (q, J=6.6 Hz, 2H), 1.20 (t, J=6.6 Hz, 3H) ppm. MS (ESI) 227.0 (M−H).
Quantity
0.645 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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